Azasetron hydrochloride

5-HT3 receptor Radioligand binding Ki

Researchers requiring a 5-HT₃ antagonist with high target engagement and a clean off-target profile often face supply inconsistency and undocumented purity. Azasetron hydrochloride (CAS 123040-93-7) directly addresses this as a benzamide-derived, orally bioavailable tool compound with a Ki of 2.9 nM at the 5-HT₃ receptor and proven selectivity over dopaminergic and adrenergic receptors. - High oral bioavailability (~90%) and Ki of 0.33 nM in small intestine tissue for consistent in vivo dosing. - Non-inferior efficacy vs. IV granisetron for acute CINV, making it ideal for oral step-down therapy protocols. - Available as a characterized reference standard, backed by comprehensive analytical data, ensuring batch-to-batch reproducibility.

Molecular Formula C17H21Cl2N3O3
Molecular Weight 386.3 g/mol
CAS No. 123040-93-7
Cat. No. B056071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron hydrochloride
CAS123040-93-7
Synonymsazasetron
azasetron, (+-)-isomer
N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Y 25130
Y-25130
Molecular FormulaC17H21Cl2N3O3
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
InChIInChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
InChIKeyDBMKBKPJYAHLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron Hydrochloride: 5‑HT₃ Antagonist Overview


Azasetron hydrochloride is a benzamide‑derived, orally bioavailable antagonist of the serotonin 5‑HT₃ receptor subtype [1]. It exhibits high binding affinity (Ki = 2.9 nM) and functional antagonism at peripheral and central 5‑HT₃ receptors, with negligible activity at 5‑HT₁A, 5‑HT₂, dopamine D₁/D₂, and adrenergic receptors at concentrations ≤10 µM [1][2]. Marketed as Serotone® in Japan for chemotherapy‑ and radiotherapy‑induced nausea and vomiting [3], azasetron is administered at 10 mg once daily via oral or intravenous routes [4].

Class 5‑HT₃ receptor antagonist (benzamide derivative)
Binding Reported high-affinity 5‑HT₃ binding; minimal off-target panel activity at ≤10 µM
Research models GI motility, emesis, and CNS serotonin pathway studies

Azasetron Hydrochloride: In‑Class Differentiation


Although azasetron belongs to the same 5‑HT₃ antagonist class as ondansetron, granisetron, and ramosetron, significant differences in binding kinetics, receptor occupancy, and clinical efficacy preclude simple therapeutic interchange [1][2]. Azasetron demonstrates a distinct binding profile—exhibiting the highest 5‑HT₃ receptor occupancy among first‑generation agents at clinically relevant doses—and produces a longer duration of action than structurally related benzamides [3][4]. Direct head‑to‑head trials reveal divergent outcomes: azasetron is inferior to ondansetron for delayed chemotherapy‑induced nausea and vomiting (CINV) but non‑inferior to intravenous granisetron for acute CINV [5][6]. Such discordant efficacy data underscore that generic substitution based solely on class membership risks suboptimal clinical and research outcomes.

Binding kinetics vary Functional antagonism (pKB) is lower than granisetron; may not reproduce same potency in GI tissue assays.
Endpoint divergence Reported lower complete response in delayed CINV models vs. ondansetron; endpoint context may not transfer.
Occupancy differences Oral azasetron non‑inferior to IV granisetron in acute CINV, but receptor‑occupancy assumptions may not apply across all 5‑HT₃ antagonists.

Azasetron Hydrochloride: Comparative Evidence


5‑HT₃ Receptor Binding Affinity

In a radioligand binding assay using [³H]GR65630 on rat entorhinal cortex membranes, azasetron displaced the ligand with a Ki of 2.5 nM, compared to 2.70 nM for ondansetron and 0.99 nM for granisetron [1]. Notably, azasetron exhibited higher affinity for the 5‑HT₃ receptor in rat small intestine tissue (Ki = 0.33 nM) when [³H]granisetron was used as the radioligand [2]. These values contextualize azasetron's potency relative to first‑generation agents.

5‑HT₃ Binding Affinity
Cross‑study comparable
Ki = 2.5 nM (rat cortex); 0.33 nM (rat small intestine)
Supports binding‑affinity assay context for 5‑HT₃ receptor studies
Values depend on radioligand and tissue; rank order may shift
5-HT3 receptor Radioligand binding Ki

Functional Antagonism of 5‑HT‑Induced Contraction

In isolated guinea pig ileum, azasetron shifted the 5‑HT concentration‑response curve with a pKB of 6.29, whereas granisetron and ondansetron exhibited pKB values of 7.65 and 7.00, respectively [1]. Additionally, azasetron inhibited 5‑HT‑induced contractions with a pA₂ of 7.04 in guinea pig ileum and 10.06 in isolated rabbit heart [2]. These functional metrics indicate that azasetron is a less potent antagonist in this tissue preparation compared to granisetron and ondansetron.

Functional Antagonism (pKB)
Head‑to‑head
pKB 6.29 (azasetron) vs. 7.65 granisetron, 7.00 ondansetron
Contextualises functional potency in guinea‑pig ileum contraction model
Lower pKB indicates less potent antagonism in this tissue
Functional assay pKB pA2 5-HT3 antagonism

Delayed CINV: Comparative Efficacy

In a multicenter, randomized, double‑blind trial of 265 patients receiving moderately/highly emetogenic chemotherapy, azasetron (10 mg oral daily) produced a complete response rate of 45% for delayed CINV (days 2–6), while ondansetron (8 mg oral twice daily) achieved 54.5% [1]. The 95% confidence interval for the difference (−21.4% to +2.5%) failed to demonstrate non‑inferiority, indicating azasetron was inferior to ondansetron for preventing delayed nausea and vomiting [1].

Delayed CINV Endpoint
Head‑to‑head
Complete response 45% (azasetron) vs. 54.5% (ondansetron); difference −9.5% (95% CI −21.4 to 2.5%)
Reported lower endpoint response in delayed CINV model; non‑inferiority not met
Multicentre, double‑blind trial; model‑specific result
Chemotherapy-induced nausea and vomiting Delayed CINV Complete response

PONV Efficacy Comparison

A double‑blind, randomized trial in 98 patients undergoing gynecological laparoscopic surgery compared intravenous azasetron 10 mg to ondansetron 8 mg [1]. Azasetron demonstrated superior efficacy in the intermediate postoperative period (12–24 hours), with a lower incidence of PONV during this timeframe [1]. The incidence of adverse effects (headache, dizziness, constipation) was similar between groups [1].

PONV Intermediate Period
Head‑to‑head
Azasetron 10 mg IV: lower PONV incidence at 12–24 h vs. ondansetron 8 mg IV
Reported intermediate‑period PONV endpoint context; similar adverse event profile
Single trial in gynaecological laparoscopy; quantitative difference not detailed
Postoperative nausea and vomiting PONV Antiemetic

Receptor Occupancy: Oral vs. Intravenous

In a randomized non‑inferiority study of 105 lung cancer patients receiving carboplatin‑based chemotherapy, azasetron exhibited the highest estimated 5‑HT₃ receptor occupancy among first‑generation antagonists [1]. The complete response rate for acute CINV with oral azasetron (10 mg) was non‑inferior to intravenous granisetron (3 mg), with a risk difference of 0.0004 (95% CI: −0.0519 to 0.0527) [1]. Overall complete response was 68% for azasetron vs. 67% for granisetron [1].

Acute CINV: Oral vs. IV
Head‑to‑head
Oral azasetron 68% vs. IV granisetron 67% complete response; risk diff. 0.0004 (95% CI −0.052 to 0.053)
Non‑inferiority endpoint context for acute CINV; high estimated receptor occupancy
Carboplatin‑based chemotherapy; lung cancer model
Receptor occupancy Non-inferiority Oral bioavailability

Receptor Selectivity Profile

Azasetron demonstrates high selectivity for 5‑HT₃ receptors. At 10 µM, it showed no detectable affinity for 5‑HT₁A, 5‑HT₂, dopamine D₁, dopamine D₂, α₁‑adrenoceptor, α₂‑adrenoceptor, muscarinic, or benzodiazepine receptors [1]. Its only notable off‑target interaction was with histamine H₁ receptors (IC₅₀ = 4.4 µM) [1]. In contrast, ondansetron has been reported to have low affinity for dopamine receptors (Ki = >1,200 nM) and interacts with MATE1 transporters (IC₅₀ = <10–160 nM) [2].

Receptor Selectivity
Class‑level inference
No binding to 5‑HT₁A, 5‑HT₂, D₁, D₂, α₁, α₂, muscarinic at 10 µM; H₁ IC₅₀ = 4.4 µM
Reported selectivity profile; only notable off‑target is histamine H₁
Contrasts with ondansetron MATE1 interaction; profile may be context‑dependent
Receptor selectivity Off-target binding 5-HT3

Azasetron Hydrochloride: Research and Procurement Scenarios


Preclinical Models: High 5‑HT₃ Occupancy, Low Off‑Target Effects

In rodent models of emesis or gastrointestinal motility, azasetron's Ki of 0.33 nM in small intestine tissue and near‑complete selectivity over dopamine and adrenergic receptors at 10 µM make it a suitable tool compound for isolating 5‑HT₃‑mediated effects without confounding dopaminergic modulation [1][2]. Procurement should prioritize azasetron when the experimental design requires high target engagement at clinically relevant concentrations (e.g., 10–100 nM) with a clean off‑target profile.

Oral Efficacy in Acute CINV and PONV

Azasetron's demonstrated non‑inferiority to intravenous granisetron for acute CINV (risk difference 0.0004) and superior efficacy to ondansetron in the 12–24 h postoperative period support its selection for trials where oral administration and extended duration of action are advantageous [3][4]. Procurement for hospital formularies should consider azasetron for protocols emphasizing oral step‑down therapy or reduced intravenous administration burden.

Comparator for SAR and Pharmacological Profiling

Azasetron's distinct binding kinetics—pKB of 6.29 in guinea pig ileum versus 7.65 for granisetron—and its unique benzamide structure provide a valuable comparator for structure‑activity relationship (SAR) studies and pharmacological profiling of novel 5‑HT₃ antagonists [5]. Researchers evaluating next‑generation antiemetics should include azasetron as a reference compound to benchmark functional potency and receptor occupancy.

Formulation Development: Stability and Bioavailability

Azasetron's high oral bioavailability (≈90%) and saturable intestinal transport mechanism present a strong foundation for developing modified‑release formulations [6]. Procurement of azasetron hydrochloride for pharmaceutical development should be guided by its documented stability challenges (light sensitivity) and the availability of patented formulations (e.g., lyophilized powder, liposomal injections) that address these limitations [7][8].

Application
Selection Property
Validation Focus
5‑HT₃ receptor occupancy in rodent GI/CNS models
Selectivity over dopamine and adrenergic receptors
Target engagement and off‑target verification
Acute CINV and PONV endpoint comparison models
Oral bioavailability and receptor‑occupancy context
Non‑inferiority and period‑specific endpoint review
SAR and pharmacological profiling of 5‑HT₃ antagonists
Functional potency and binding kinetics differentiation
Benchmarking against reference antagonists
Modified‑release formulation research
Stability and bioavailability profile
Light‑sensitivity and formulation compatibility validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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